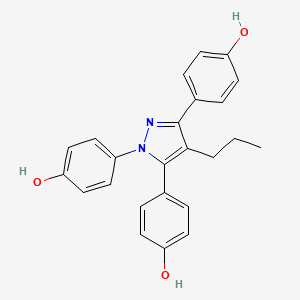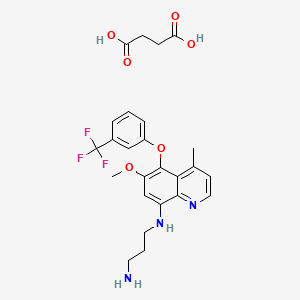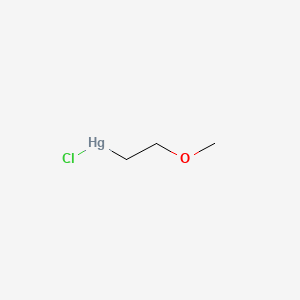
Citrate d'oxolamine
Vue d'ensemble
Description
Oxolamine citrate is a medication primarily used as a cough suppressant and anti-inflammatory agent. It is effective in reducing irritation of the nerve receptors in the respiratory tract, making it useful for treating conditions such as pharyngitis, tracheitis, bronchitis, bronchiectasis, and pertussis . Oxolamine citrate is not approved for use in the United States but is available in other countries, including New Zealand and Taiwan .
Applications De Recherche Scientifique
Oxolamine citrate has several scientific research applications:
Mécanisme D'action
Oxolamine citrate exerts its effects by reducing irritation of the nerve receptors in the respiratory tract. This action is primarily due to its anti-inflammatory properties, which help to decrease inflammation and irritation in the respiratory passages . The molecular targets and pathways involved include the inhibition of inflammatory mediators and modulation of the cough reflex .
Similar Compounds:
Oxeladin: Another cough suppressant with similar anti-inflammatory properties.
Propyphenazone: Often used in combination with oxolamine for its analgesic and anti-inflammatory effects.
Chlorpheniramine: An antihistamine that is sometimes combined with oxolamine in cough and cold formulations.
Uniqueness of Oxolamine Citrate: Oxolamine citrate is unique in its dual action as both a cough suppressant and an anti-inflammatory agent. Its ability to reduce irritation in the respiratory tract while also suppressing the cough reflex makes it particularly effective for treating respiratory conditions .
Safety and Hazards
When handling Oxolamine citrate, one should avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Oxolamine citrate plays a significant role in biochemical reactions due to its anti-inflammatory activity . It interacts with various enzymes, proteins, and other biomolecules to reduce irritation of nerve receptors in the respiratory tract . The compound’s interaction with these biomolecules helps in alleviating symptoms associated with respiratory tract inflammation .
Cellular Effects
Oxolamine citrate affects various types of cells and cellular processes. It influences cell function by reducing inflammation and irritation in the respiratory tract . This compound impacts cell signaling pathways, gene expression, and cellular metabolism, leading to a decrease in the symptoms of respiratory conditions . The anti-inflammatory properties of oxolamine citrate help in modulating the immune response and reducing cellular stress .
Molecular Mechanism
The molecular mechanism of oxolamine citrate involves its binding interactions with biomolecules, leading to enzyme inhibition or activation . This compound exerts its effects by reducing the activity of enzymes involved in inflammatory pathways, thereby decreasing the production of pro-inflammatory cytokines . Additionally, oxolamine citrate may influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of oxolamine citrate change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that oxolamine citrate maintains its efficacy over extended periods, although its stability may be affected by environmental conditions such as temperature and pH . Long-term exposure to oxolamine citrate in in vitro and in vivo studies has demonstrated sustained anti-inflammatory effects .
Dosage Effects in Animal Models
The effects of oxolamine citrate vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces inflammation and alleviates symptoms of respiratory conditions . At higher doses, oxolamine citrate may exhibit toxic or adverse effects, including potential hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired therapeutic outcomes without causing significant side effects .
Metabolic Pathways
Oxolamine citrate is involved in various metabolic pathways, including those related to its anti-inflammatory activity . The compound interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels . These interactions help in reducing the production of pro-inflammatory mediators and promoting the resolution of inflammation . The metabolic pathways of oxolamine citrate are essential for its therapeutic efficacy and safety profile .
Transport and Distribution
Oxolamine citrate is transported and distributed within cells and tissues through specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, such as the respiratory tract . The transport and distribution of oxolamine citrate are critical for its therapeutic effects, as they determine the compound’s bioavailability and efficacy .
Subcellular Localization
The subcellular localization of oxolamine citrate plays a vital role in its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization ensures that oxolamine citrate exerts its effects at the desired sites within the cell, thereby enhancing its therapeutic potential .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of oxolamine citrate involves the reaction of oxolamine with citric acid. Oxolamine itself is synthesized through a series of chemical reactions starting from diethylamine and 3-phenyl-1,2,4-oxadiazole . The reaction conditions typically involve the use of solvents such as acetonitrile and reagents like triethylamine and ortho-phosphoric acid .
Industrial Production Methods: In industrial settings, oxolamine citrate is produced using high-performance liquid chromatography (HPLC) methods to ensure purity and consistency. The process involves the use of BDS hypersil C18 columns and a mobile phase consisting of a mixture of buffer and acetonitrile . The detection is carried out at a wavelength of 230 nm .
Analyse Des Réactions Chimiques
Types of Reactions: Oxolamine citrate undergoes various chemical reactions, including:
Oxidation: Oxolamine citrate can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions involving oxolamine citrate typically occur at the diethylamino group or the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Reagents such as halogens or alkylating agents are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxolamine N-oxide, while substitution reactions can produce various substituted oxolamine derivatives .
Propriétés
| { "Design of the Synthesis Pathway": "Oxolamine citrate can be synthesized by reacting oxolamine base with citric acid in the presence of a suitable solvent.", "Starting Materials": [ "Oxolamine base", "Citric acid", "Solvent (e.g. water, ethanol)" ], "Reaction": [ "Dissolve oxolamine base in the solvent.", "Add citric acid to the solution and stir until dissolved.", "Heat the solution to reflux for several hours.", "Cool the solution to room temperature and filter the precipitated oxolamine citrate.", "Wash the precipitate with cold solvent and dry in a vacuum oven." ] } | |
Numéro CAS |
1949-20-8 |
Formule moléculaire |
C20H27N3O8 |
Poids moléculaire |
437.4 g/mol |
Nom IUPAC |
(3S)-3-carboxy-3,5-dihydroxy-5-oxopentanoate;diethyl-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]azanium |
InChI |
InChI=1S/C14H19N3O.C6H8O7/c1-3-17(4-2)11-10-13-15-14(16-18-13)12-8-6-5-7-9-12;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-9H,3-4,10-11H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
Clé InChI |
RBZIGQJSMCOHSS-UHFFFAOYSA-N |
SMILES isomérique |
CC[NH+](CC)CCC1=NC(=NO1)C2=CC=CC=C2.C(C(=O)O)[C@@](CC(=O)[O-])(C(=O)O)O |
SMILES |
CCN(CC)CCC1=NC(=NO1)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
SMILES canonique |
CC[NH+](CC)CCC1=NC(=NO1)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O |
Apparence |
Solid powder |
Autres numéros CAS |
34155-96-9 1949-20-8 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Numéros CAS associés |
959-14-8 (Parent) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
5-diethylaminoethyl-3-phenyl-1,2,4-oxadiazole Bredon Oxobron oxolamine oxolamine citrate oxolamine monohydrochloride |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common analytical techniques employed for quantifying oxolamine citrate in pharmaceutical formulations?
A1: Several methods have been explored for the quantification of oxolamine citrate, including:
- UV Spectrophotometry: This technique capitalizes on the UV absorbance properties of oxolamine citrate. Studies have employed various spectrophotometric methods, including first-order derivative [], second-order derivative [], third-order derivative [], and area under the curve methods [], demonstrating their effectiveness for analyzing both bulk drug and tablet formulations.
- High-Performance Liquid Chromatography (HPLC): HPLC offers enhanced separation and sensitivity. Researchers have successfully developed and validated HPLC methods utilizing different columns and mobile phases for the determination of oxolamine citrate in pharmaceutical formulations [, , ].
Q2: What challenges are associated with formulating oxolamine citrate, and what strategies have been investigated to address them?
A2: One challenge is achieving sustained release to reduce dosing frequency and potentially minimize side effects. Microencapsulation has been explored as a strategy to create sustained-release formulations of oxolamine citrate []. By encapsulating the drug, researchers aim to control its release profile, potentially improving patient compliance and minimizing side effects associated with fluctuating drug levels.
Q3: How is the dissolution of oxolamine citrate tablets evaluated?
A3: Dissolution studies are crucial for understanding the drug release characteristics from solid dosage forms. Researchers have employed the USP XXI paddle method to assess the in vitro release profiles of oxolamine citrate tablets using different media and agitation speeds []. UV spectrophotometry is commonly employed to quantify the dissolved drug during these dissolution tests.
Q4: What is the primary therapeutic use of oxolamine citrate?
A4: Oxolamine citrate is primarily recognized for its antitussive properties and has been used to suppress coughs [, ].
Q5: Has the mechanism of action of oxolamine citrate been fully elucidated?
A5: While oxolamine citrate is acknowledged for its antitussive effect, its precise mechanism of action remains to be fully elucidated. Further research is needed to understand the specific molecular targets and pathways involved in its antitussive effect.
Q6: Are there any documented cases of adverse effects associated with oxolamine citrate?
A6: Yes, there have been reports of hallucinations in children under the age of 10 who were given oxolamine citrate cough mixtures []. While this side effect appears to be uncommon, it highlights the importance of careful dosing considerations, particularly in younger populations.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B1677980.png)



![[2-(2-Aminophenyl)-1-hydroxy-1-phosphonoethyl]phosphonic acid](/img/structure/B1677987.png)

![[1-Hydroxy-1-phosphono-2-(piperidin-2-yl)ethyl]phosphonic acid](/img/structure/B1677989.png)
![[1-Hydroxy-3-(pyridin-3-yl)propane-1,1-diyl]bis(phosphonic acid)](/img/structure/B1677991.png)
![{[(3-Methylpyridin-2-Yl)amino]methanediyl}bis(Phosphonic Acid)](/img/structure/B1677993.png)



